N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide
Overview
Description
N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide, commonly known as INCB018424, is a small molecule drug that exhibits potent anti-inflammatory and immunomodulatory effects. It belongs to the class of Janus kinase (JAK) inhibitors and is currently being investigated for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mechanism Of Action
INCB018424 selectively inhibits N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2, which are tyrosine kinases that play a crucial role in the signaling pathways of several cytokines and growth factors, including interleukin (IL)-6, IL-12, and interferon (IFN)-γ. By blocking the activity of these enzymes, INCB018424 can effectively reduce the production of pro-inflammatory cytokines and prevent their downstream effects, such as immune cell activation and tissue damage.
Biochemical And Physiological Effects
INCB018424 has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies and clinical trials. It can effectively reduce the levels of pro-inflammatory cytokines, such as IL-6, IL-12, and IFN-γ, and prevent the activation of immune cells, such as T cells and B cells. INCB018424 has also been shown to improve clinical symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
INCB018424 has several advantages for laboratory experiments, including its high potency and selectivity for N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2, its well-characterized pharmacokinetics and pharmacodynamics, and its ability to effectively modulate the immune response. However, there are also some limitations to its use in laboratory experiments, including its high cost, limited solubility in aqueous solutions, and potential off-target effects.
Future Directions
There are several future directions for the research and development of INCB018424, including:
1. Investigating its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus.
2. Developing more potent and selective N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide inhibitors with improved pharmacokinetic and pharmacodynamic properties.
3. Studying the long-term safety and efficacy of INCB018424 in clinical trials.
4. Exploring the combination of INCB018424 with other immunomodulatory agents, such as biologics and small molecule drugs, for enhanced therapeutic effects.
5. Investigating the role of N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide inhibitors in cancer therapy, as N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide signaling pathways are also involved in tumor growth and metastasis.
Conclusion:
INCB018424 is a promising small molecule drug that exhibits potent anti-inflammatory and immunomodulatory effects through its selective inhibition of N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2. It has shown clinical efficacy in various autoimmune and inflammatory diseases and has several advantages for laboratory experiments. However, further research is needed to fully understand its mechanism of action, long-term safety, and potential therapeutic applications in other diseases.
Scientific Research Applications
INCB018424 has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by selectively inhibiting N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide1 and N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide2, which are key enzymes involved in the signaling pathways of pro-inflammatory cytokines and growth factors. By blocking these enzymes, INCB018424 can effectively reduce inflammation and modulate the immune response.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O4/c15-11-5-1-4-10(7-11)14(19)22-17-13(16)9-3-2-6-12(8-9)18(20)21/h1-8H,(H2,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTNODCCNSGACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC(=CC=C2)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC(=CC=C2)I)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3-iodobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.